Cyclododecane, (1-ethoxyethoxy)-
Description
Cyclododecane, (1-ethoxyethoxy)- (CAS: 389083-83-4) is a functionalized cyclic alkane derivative with the molecular formula $ \text{C}{16}\text{H}{30}\text{O}_2 $. Synthesized via acid-catalyzed reaction of cyclododecanol with ethyl vinyl ether, it forms a colorless liquid with low intrinsic odor . Its primary application lies in the perfumery industry, where it acts as a fixative and enhancer, imparting substantivity, roundness, and woody undertones to fragrance compositions . Unlike traditional perfuming ingredients, its value derives from technical effects (e.g., enhancing musky/aromatic notes) rather than direct olfactory intensity .
Properties
CAS No. |
389083-83-4 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
1-ethoxyethoxycyclododecane |
InChI |
InChI=1S/C16H32O2/c1-3-17-15(2)18-16-13-11-9-7-5-4-6-8-10-12-14-16/h15-16H,3-14H2,1-2H3 |
InChI Key |
CNANHJLQJZEVPS-UHFFFAOYSA-N |
SMILES |
CCOC(C)OC1CCCCCCCCCCC1 |
Canonical SMILES |
CCOC(C)OC1CCCCCCCCCCC1 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Scientific Research Applications
Perfume Fixative
Cyclododecane, (1-ethoxyethoxy)- is primarily used as a fixative in perfume compositions. A fixative is an ingredient that enhances the longevity and depth of fragrance by slowing the evaporation rate of volatile components.
- Olfactory Impact : It enhances musky and aromatic notes, providing a roundness and complexity that traditional woody ingredients may lack .
- Concentration Range : Typical concentrations for incorporation into perfumery compositions range from 2% to 30% by weight, depending on the desired olfactory effect .
Enhancer of Odorant Notes
In addition to its fixative properties, this compound also acts as an enhancer , improving the overall scent profile of perfumes.
- Comparative Studies : Research indicates that cyclododecane, (1-ethoxyethoxy)- can outperform classic woody fragrance ingredients in terms of olfactory impact and duration .
- Complexity Creation : Its ability to interact with other fragrance components allows for the creation of complex olfactory experiences, making it particularly valuable in high-end perfumery .
Patent Insights
Several patents highlight the innovative applications of cyclododecane, (1-ethoxyethoxy)- in perfumery:
- Patent US6737396B2 : This patent discusses its use in perfume compositions where it serves both as a fixative and enhancer, contributing significantly to the overall scent profile by adding complexity and longevity .
- Patent US20030130163A1 : This document elaborates on how cyclododecane enhances specific odorant notes while providing a subtle woody aroma that complements other fragrance components .
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
Cyclododecane Derivatives in Perfumery
a) (Methoxymethoxy)cyclododecane
- Key Differences: Olfactory Profile: Exhibits a potent woody/ambery odor, requiring minimal usage (0.1–1% in compositions) due to its strength . Functional Role: Adds direct odor but lacks fixative/enhancing properties.
b) Iso E Super® (1-(Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-1-ethanone)
- Comparison Data: Property (1-Ethoxyethoxy)cyclododecane Iso E Super® Odor Perception (Pure) Weak/anosmic for 50% of users Strong woody note Fixative Effect High (enhances substantivity) Low Usage in Compositions 2–30% (adds volume) 0.1–5% (adds odor) Preference in Blends 67% preference (expert panels) 33% preference Data derived from panel tests in (Tables 1–3).
c) Vertofix® (Acetylated Cedarwood Derivatives)
- Functional Contrast: Vertofix® provides a linear woody note but lacks the complexity and "roundness" introduced by (1-ethoxyethoxy)cyclododecane. In blind tests, perfumers ranked (1-ethoxyethoxy)cyclododecane higher for richness and warmth in floral-green detergent bases .
Cyclododecane Peroxides in Polymer Chemistry
a) 1,1-Bis(tert-amylperoxy)cyclododecane
- Application : Crosslinking agent for polymers.
- Efficiency : Low crosslinking efficiency compared to proprietary peroxides (e.g., 1,1-bis(tert-butylperoxy)cyclododecane) .
- Key Contrast: (1-Ethoxyethoxy)cyclododecane lacks reactive peroxides, making it unsuitable for polymer modification but ideal for non-reactive roles in perfumery .
Performance in Fragrance Compositions
Industrial Relevance
- Cost-Effectiveness : Requires higher concentrations (vs. Iso E Super®) but reduces reliance on expensive musks.
- Versatility: Compatible with dipropylene glycol, ethanol, and terpene solvents, enabling use in fine perfumes, soaps, and household cleaners .
Q & A
Q. How can researchers characterize the purity and structural integrity of (1-ethoxyethoxy)cyclododecane in synthesized samples?
Methodological Answer:
- Spectroscopic Analysis : Use infrared (IR) spectroscopy to identify functional groups (e.g., C-O ether stretches at 1130 and 1100 cm⁻¹, C-H stretches at 2933 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (360 MHz, CDCl₃) reveals distinct signals: δ 4.73 ppm (q, 1H, ethoxyethoxy group), δ 3.72–3.60 ppm (m, 2H, ether linkages), and δ 1.3–1.5 ppm (m, 20H, cyclododecane protons). Compare with reference data to confirm purity .
- Mass Spectrometry (MS) : Analyze molecular ion peaks (e.g., SM 256 [M⁺]) and fragmentation patterns (e.g., base peak at m/z 73) .
Q. What are the primary applications of (1-ethoxyethoxy)cyclododecane in fragrance formulations?
Methodological Answer:
- Fixative/Enhancer Role : Incorporate at 0.1–5% (w/w) in perfumes to prolong fragrance longevity. Test via gas chromatography-olfactometry (GC-O) to quantify retention of volatile components (e.g., linalyl acetate, citral) .
- Matrix Compatibility : Validate stability in surfactant-rich products (e.g., shampoos, detergents) using accelerated aging tests (e.g., 40°C/75% RH for 28 days) and HPLC to monitor degradation .
Q. How does the compound interact with hydrophobic matrices in functional perfumery?
Methodological Answer:
- Partition Coefficient Studies : Measure logP values to assess hydrophobicity and predict diffusion rates in oil-based formulations.
- Synergistic Blending : Use ternary phase diagrams to optimize ratios with fixatives like Iso E Super or Vertofix, as shown in ’s ranking tables (e.g., improved top-note retention in Composition A) .
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictions in the compound’s efficacy across anosmic and non-anosmic panels?
Methodological Answer:
- Dual-Panel Sensory Trials : Conduct blind evaluations with anosmic and non-anosmic participants, correlating results with GC-MS data on molecular retention. notes its mechanical fixative effect persists even when undetected olfactorily .
- Molecular Dynamics Simulations : Model interactions between (1-ethoxyethoxy)cyclododecane and fragrance components (e.g., hydrogen bonding with methyl anthranilate) to explain non-olfactory enhancement mechanisms .
Q. How can researchers optimize the compound’s performance in multi-component fragrance systems?
Methodological Answer:
- Factorial Design Experiments : Vary concentrations of (1-ethoxyethoxy)cyclododecane alongside co-ingredients (e.g., geranyl acetate, bergamot oil) and assess outcomes via statistical sensory analysis (e.g., ANOVA for intensity rankings). ’s Tables 2–3 demonstrate position shifts in fragrance layers when combined with Iso E Super .
- Microencapsulation Studies : Use spray-drying or coacervation to encapsulate the compound, testing controlled release kinetics in fabric softeners or air fresheners .
Q. What analytical strategies address stability challenges of (1-ethoxyethoxy)cyclododecane under extreme pH or temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 3–10 buffers and UV light, monitoring decomposition via LC-MS. Identify degradation products (e.g., cyclododecane derivatives) and refine formulation buffers accordingly.
- Thermogravimetric Analysis (TGA) : Determine sublimation rates at elevated temperatures (e.g., 40–60°C) to predict shelf-life in tropical climates .
Data-Driven Research Considerations
- Contradiction Analysis : When GC-MS data conflicts with sensory evaluations (e.g., high retention but low perceived intensity), use multivariate regression to isolate confounding variables (e.g., co-ingredient volatility) .
- Ecotoxicology Screening : While focuses on perfumery, extrapolate aquatic toxicity risks from cyclododecane data () to design biodegradation assays for the ethoxyethoxy derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
